2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid
Description
2-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via a carbamoyl group to a 1,3-thiazole ring substituted with a naphthalen-2-yl group. This structure combines aromatic, hydrogen-bonding (carboxylic acid), and π-stacking (naphthalene) functionalities, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-19(16-7-3-4-8-17(16)20(25)26)23-21-22-18(12-27-21)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,25,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRIRVWOQHFTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676515 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
One common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the reaction.
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, potentially affecting the carbonyl groups or the thiazole ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly the naphthalene moiety, using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups or altered ring structures .
Scientific Research Applications
2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving thiazole rings.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing, particularly in the context of targeting specific biological pathways and enzymes.
Mechanism of Action
The mechanism of action of 2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biochemical pathways, affecting processes such as cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations :
Key Observations :
- Thiadiazole-linked benzoic acids exhibit significant enzyme inhibition, suggesting that heterocycle choice (thiazole vs. thiadiazole) and linker chemistry profoundly affect target binding .
Biological Activity
The compound 2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic acid is a complex organic molecule that exhibits significant biological activity due to its unique structural characteristics. This article explores its biological properties, including its potential therapeutic applications and mechanisms of action, supported by data tables and research findings.
Structural Characteristics
The molecular structure of this compound features a naphthalene moiety linked to a thiazole ring through a carbamoyl group. This structural diversity contributes to its potential interactions with various biological targets.
Anticancer Properties
Research has indicated that compounds with similar structural features to this compound may exhibit anticancer activity . For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15.6 | Apoptosis induction |
| Compound B | HCT-116 | 23.9 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Thiazole-containing compounds have also been noted for their antimicrobial properties . Studies suggest that the presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. For example, substituents on the naphthalene or thiazole rings can significantly alter its pharmacological profile.
Case Studies
- Study on Antitumor Activity : A recent study evaluated various thiazole derivatives for their anticancer properties, revealing that modifications at specific positions on the thiazole ring increased potency against cancer cells. The study highlighted the importance of electron-donating groups in enhancing activity.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of naphthalene-thiazole hybrids, demonstrating that certain derivatives exhibited comparable effectiveness to standard antibiotics.
Future Directions
Further research is necessary to elucidate the specific mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and potential side effects are also critical for assessing its viability as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
